molecular formula C7H8N2O3 B13104499 2-(Pyrazin-2-ylmethoxy)acetic acid

2-(Pyrazin-2-ylmethoxy)acetic acid

Cat. No.: B13104499
M. Wt: 168.15 g/mol
InChI Key: BQMDQRXZNFJZOV-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-ylmethoxy)acetic acid: is a chemical compound with the following structure:

CH3OOC-CH2N(C4H3N)O\text{CH}_3\text{OOC-CH}_2\text{N}(\text{C}_4\text{H}_3\text{N})\text{O}CH3​OOC-CH2​N(C4​H3​N)O

It contains a pyrazine ring (with a methoxy group attached) and an acetic acid moiety

Preparation Methods

Synthetic Routes:

    Suzuki–Miyaura Coupling:

    Other Methods:

Industrial Production:

Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

2-(Pyrazin-2-ylmethoxy)acetic acid: can undergo various reactions:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the pyrazine ring or the carboxylic acid group is possible.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine nitrogen or the methoxy group.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity due to its structural features.

    Medicine: May have applications in drug discovery.

    Industry: Limited information, but it could find use in specialty chemicals.

Mechanism of Action

The exact mechanism of action remains unclear. its potential targets and pathways need further exploration.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(pyrazin-2-ylmethoxy)acetic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-12-4-6-3-8-1-2-9-6/h1-3H,4-5H2,(H,10,11)

InChI Key

BQMDQRXZNFJZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)COCC(=O)O

Origin of Product

United States

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